

HLF1-11: A Bioinformatics and Computational Analysis for Drug Development

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Compound of Interest

Compound Name: HLF1-11

Cat. No.: B15558526

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HLF1-11 is a synthetic, 11-amino-acid peptide (sequence: GRRRRSVQWCA) derived from the N-terminus of human lactoferrin.[1] It has emerged as a promising candidate in the development of novel antimicrobial and immunomodulatory therapies.[2][3] This technical guide provides a comprehensive overview of the bioinformatics and computational analysis of **HLF1-11**, alongside detailed experimental protocols and quantitative data to support its potential application in drug development.

Bioinformatics and Computational Analysis

While extensive in vitro and in vivo studies have characterized the antimicrobial and immunomodulatory functions of **HLF1-11**, the application of bioinformatics and computational methods has provided deeper insights into its mechanism of action.

Molecular Structure and Sequence Analysis

The primary structure of **HLF1-11** is GRRRRSVQWCA.[1] Structure-activity relationship studies, including full alanine scans, have revealed the critical role of specific residues. The cluster of arginine residues at the N-terminus, the tryptophan at position 9, and the cysteine at position 10 are pivotal for its antimicrobial and immunomodulatory properties.[4] Acetylation of

the N-terminus leads to a significant loss of antimicrobial activity, whereas amidation of the C-terminus can enhance it.[5]

Molecular Modeling and Docking

Computer-assisted molecular modeling has been instrumental in identifying a key molecular target of **HLF1-11**'s immunomodulatory effects: myeloperoxidase (MPO).[4][6]

Computational Protocol: Molecular Docking of **HLF1-11** with Myeloperoxidase (MPO)

- Objective: To predict the binding interaction between **HLF1-11** and human MPO.
- Methodology:
 - Protein Structure Preparation: The crystal structure of human MPO was obtained from the Protein Data Bank (PDB ID: 3F9P).[7]
 - Peptide Structure Generation: A 3D model of the **HLF1-11** peptide was generated and optimized.
 - Molecular Docking: Docking simulations were performed to predict the binding mode of **HLF1-11** to MPO. The modeling predicted that **HLF1-11** can bind to the edge of and within the crevice of the active site of MPO.[4][6] This binding is thought to inhibit the enzymatic activities of MPO.[6]

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been employed to study the conformational dynamics of **HLF1-11** in various solvent environments, mimicking physiological conditions and membrane interfaces. A comparative MD simulation study investigated the behavior of **HLF1-11** in water, a salt solution, and membrane-mimicking mixtures.[8][9] These simulations provide insights into how the peptide interacts with and potentially disrupts microbial cell membranes.
[8]

Data Presentation

Table 1: Antimicrobial Activity of HLF1-11 Against Fungal Pathogens

Fungal Species	Strain(s)	MIC Range (µg/mL)	Reference(s)
Candida albicans	Various clinical isolates	1.6 - 50	[6] [10]
Candida non-albicans species	Various clinical isolates	16.66 - 45.83	[6]
Candidozyma auris	20 strains from 6 countries	12.5 - 25	[6]
Malassezia furfur	30 clinical isolates	12.5 - 100	[1]

Table 2: Antimicrobial Activity of HLF1-11 Against Bacterial Pathogens

Bacterial Species	Strain(s)	MIC Range (µg/mL)	Reference(s)
Staphylococcus aureus (including MRSA)	Various clinical isolates	1.6 - 160	[10] [11]
Staphylococcus epidermidis	Clinical isolate	6.3	[10]
Streptococcus mitis	Clinical isolate	6.3	[10]
Acinetobacter baumannii	Clinical isolates	40 - 160	[10] [11]
Pseudomonas aeruginosa	Clinical isolates	80 - 160	[11]
Klebsiella pneumoniae	Clinical isolates	80 - 160	[11]
Escherichia coli	Clinical isolates	80 - 160	[11]

Table 3: Synergistic Activity of HLF1-11 with Antifungal Agents

Antifungal Agent	Fungal Species	FIC Index	Interpretation	Reference(s)
Fluconazole	Candida species	< 1.0	Synergistic/Additive	[6]
Anidulafungin	Candida species	< 1.0	Synergistic/Additive	[6]
Caspofungin	Candida species	≤ 0.5	Synergistic	[10]
Fluconazole	Malassezia furfur	< 1.0	Synergistic	[1]
Amphotericin B	Malassezia furfur	< 1.0	Synergistic	[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of **HLF1-11** that inhibits the visible growth of a microorganism.

Protocol:

- A modified EUCAST broth microdilution protocol is used.[6]
- The **HLF1-11** peptide is serially diluted in a 96-well microtiter plate with concentrations typically ranging from 0 to 200 µg/mL in ¼ strength RPMI 1640 medium.[6]
- Yeast or bacterial suspensions are prepared to a concentration of 2×10^5 CFU/mL.[6]
- 100 µL of the microbial suspension is added to each well containing the peptide solution.[6]
- A growth indicator, such as AlamarBlue™, can be added to the wells.[6]
- Plates are incubated at 35°C for 24-48 hours with shaking.[6]

- The MIC is determined as the lowest concentration of the peptide that prevents a color change (or visible turbidity) of the growth indicator.[6]

Checkerboard Synergy Assay

Objective: To assess the synergistic, additive, or antagonistic effect of **HLF1-11** in combination with other antimicrobial agents.

Protocol:

- A 96-well microtiter plate is prepared with serial dilutions of **HLF1-11** along the horizontal axis and the second antimicrobial agent (e.g., fluconazole) along the vertical axis.[6][12]
- Each well is inoculated with a standardized microbial suspension (e.g., 1×10^3 CFU/mL for fungi).[10]
- The plate is incubated at 37°C for 24 hours.[10]
- The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:
$$\text{FIC index} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone}).$$
[10]
- The results are interpreted as follows: ≤ 0.5 , synergy; > 0.5 to 4, no interaction (additive); > 4 , antagonism.[10]

GM-CSF-Driven Monocyte to Macrophage Differentiation Assay

Objective: To investigate the effect of **HLF1-11** on the differentiation of monocytes into macrophages.

Protocol:

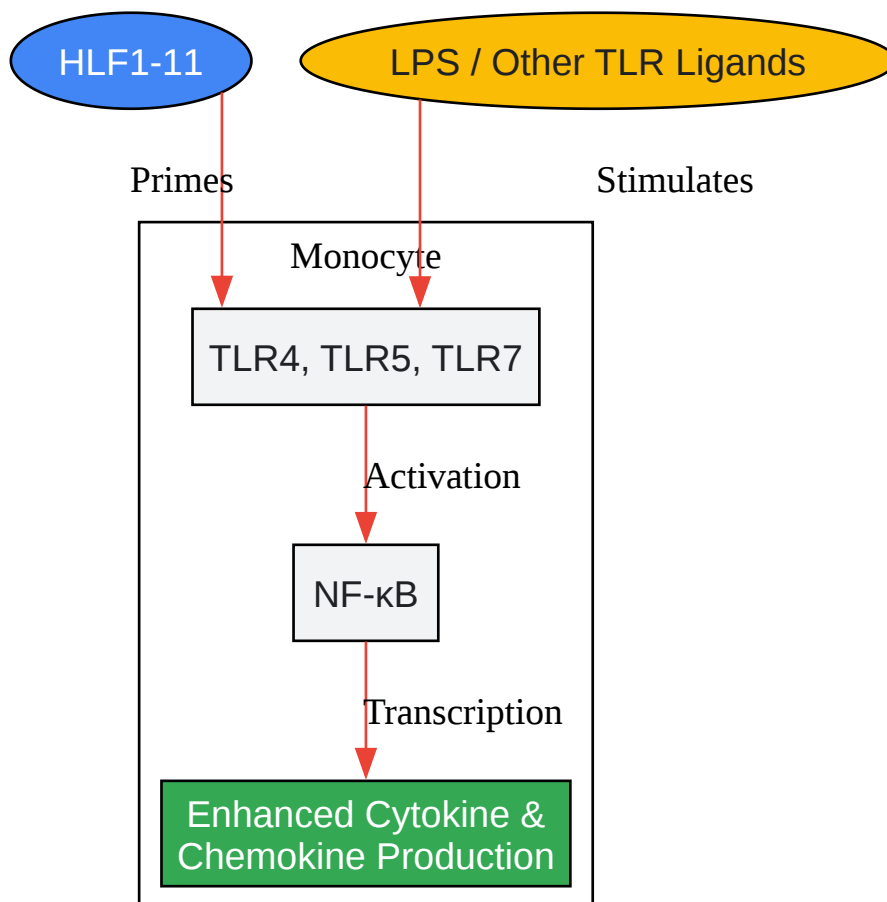
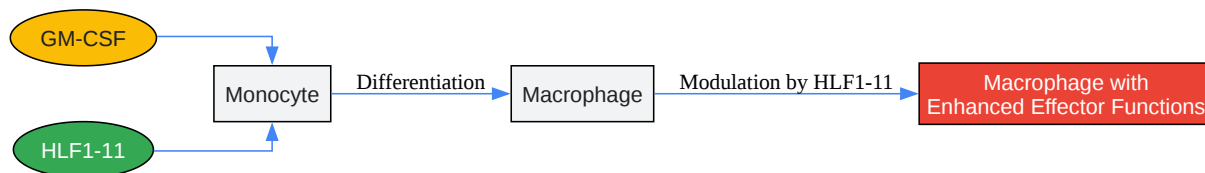
- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Hypaque density gradient centrifugation.[2]
- Monocytes are purified from PBMCs by CD14-positive selection using magnetic microbeads. [2]

- Monocytes are cultured for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum, antibiotics, L-glutamine, and 5 ng/mL of recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF).[2]
- **HLF1-11** is added to the culture medium at various concentrations (e.g., 1, 10, and 100 µg/mL) at the beginning of the culture.[2][13]
- On day 6, the differentiated macrophages are stimulated with microbial ligands such as lipopolysaccharide (LPS) or heat-killed *C. albicans*. [2][13]
- After 24 hours of stimulation, the culture supernatants are collected to measure cytokine levels (e.g., IL-10, TNF-α) by ELISA, and the cells are analyzed for the expression of pathogen recognition receptors by flow cytometry.[2][13]

Signaling Pathways and Workflows

GM-CSF-Driven Monocyte Differentiation Modulated by HLF1-11

HLF1-11 directs the differentiation of monocytes driven by GM-CSF towards a macrophage subset with enhanced pro- and anti-inflammatory cytokine production and increased pathogen recognition and clearance capabilities.[2][13]



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